3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid
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Overview
Description
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid typically involves multi-step organic reactions. One common approach is the reaction of 4-aminophenyl-2-phenylpropanoic acid with 9H-fluoren-9-ylmethoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors equipped with advanced monitoring and control systems. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid can be employed as a probe to study protein interactions and enzyme activities. Its fluorescent properties make it suitable for fluorescence-based assays.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Biphenyl-4-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Pentafluorophenyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Uniqueness: 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid stands out due to its specific structural features, such as the presence of the fluoren-9-ylmethoxycarbonyl group. This group imparts unique chemical properties that differentiate it from other similar compounds.
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Properties
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)27(21-8-2-1-3-9-21)18-20-14-16-22(17-15-20)31-30(34)35-19-28-25-12-6-4-10-23(25)24-11-5-7-13-26(24)28/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJWEZMUDRHMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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